2-(5-Bromo-2-ethoxyphenyl)piperidine
Description
2-(5-Bromo-2-ethoxyphenyl)piperidine (CAS: 952958-95-1) is a brominated aromatic compound featuring a piperidine ring linked to a substituted benzene moiety. Its molecular formula is C₁₃H₁₈BrNO (molecular weight: 284.19 g/mol), with structural features including a 5-bromo-2-ethoxyphenyl group and a six-membered piperidine ring . The ethoxy group at the 2-position and bromine at the 5-position on the benzene ring contribute to its unique electronic and steric properties. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the development of ligands and bioactive molecules .
Properties
IUPAC Name |
2-(5-bromo-2-ethoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-2-16-13-7-6-10(14)9-11(13)12-5-3-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHXWRIXBNBGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(5-Bromo-2-ethoxyphenyl)piperidine, highlighting differences in substituents, molecular weights, and biological relevance:
Key Comparative Analysis
Substituent Effects on Reactivity :
- The sulfonyl group in 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine enhances hydrogen-bonding capacity compared to the ethoxy group in the parent compound, making it more suitable for enzyme interaction .
- Biphenyl systems (e.g., 5-Bromo[1,1'-biphenyl]-2-yl derivatives) introduce extended aromaticity, improving binding to hydrophobic pockets in proteins .
Pharmacological Implications: The aniline derivative (5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline) exhibits basicity due to its amine group, which may enhance blood-brain barrier penetration compared to the neutral this compound . Aldehyde-containing analogs (e.g., 4-Bromo-2-piperidinobenzaldehyde) are reactive intermediates in covalent drug discovery but may suffer from instability .
Metabolic Stability :
- Piperidine rings generally confer better metabolic stability than piperazine analogs due to reduced susceptibility to oxidative metabolism . However, bulky substituents (e.g., biphenyl groups) can decrease solubility, necessitating formulation optimization .
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